REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O.C[O:14][C:15](=O)[CH2:16][NH2:17].Cl.C([O-])(O)=O.[Na+]>CCO.CO.[Pd]>[C:6]([C:5]1[CH:4]=[C:3]2[C:2]([NH:17][CH2:16][C:15](=[O:14])[NH:10]2)=[CH:9][CH:8]=1)#[N:7] |f:1.2,3.4|
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Name
|
|
Quantity
|
18.3 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
12.3 g
|
Type
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reactant
|
Smiles
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COC(CN)=O.Cl
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 16 hours
|
Duration
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16 h
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was partitioned in EtOAc
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude (25 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C2NCC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 112.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |